molecular formula C16H22N2O4S2 B2380761 N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide CAS No. 1396872-01-7

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide

Cat. No. B2380761
CAS RN: 1396872-01-7
M. Wt: 370.48
InChI Key: BVESMIHPODALHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate . In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound .


Molecular Structure Analysis

The molecular structure of related compounds is characterized by analytical techniques such as GC-MS, FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The thiazole ring is part of the vitamin B (thiamine) structure .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit potent antioxidant activity. This is particularly important in the medical field, where antioxidants are used to neutralize harmful free radicals in the body .

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties, making them useful in the development of new antibiotics. This includes activity against both bacterial and fungal pathogens .

Antiviral Activity

Some thiazole derivatives have shown potential as antiviral agents. This opens up possibilities for the development of new treatments for viral infections .

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated cytotoxic activity on various human tumor cell lines, indicating their potential use in cancer treatment .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects, suggesting potential applications in the treatment of neurodegenerative disorders .

Antidiabetic Activity

Some thiazole derivatives have shown potential as antidiabetic agents, opening up new avenues for the treatment of diabetes .

Antihypertensive Activity

Thiazole derivatives have demonstrated antihypertensive properties, indicating their potential use in the management of high blood pressure .

properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,5-diethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-5-21-13-7-8-14(22-6-2)16(9-13)24(19,20)17-10-15-11(3)18-12(4)23-15/h7-9,17H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVESMIHPODALHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=C(N=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide

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